N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Lipophilicity Drug-like property prediction Medicinal chemistry

N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 404852-86-4) is a synthetic, heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class. Its core structure is a recognized privileged scaffold in kinase inhibitor drug discovery, particularly for targeting the fibroblast growth factor receptor (FGFR) family.

Molecular Formula C19H15N3S
Molecular Weight 317.41
CAS No. 404852-86-4
Cat. No. B2530023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
CAS404852-86-4
Molecular FormulaC19H15N3S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22)
InChIKeyLJXGPGNSBKNLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 404852-86-4): A Dual-Substituted Thienopyrimidine Kinase Scaffold for Targeted Synthesis


N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 404852-86-4) is a synthetic, heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class [1]. Its core structure is a recognized privileged scaffold in kinase inhibitor drug discovery, particularly for targeting the fibroblast growth factor receptor (FGFR) family [2]. This specific compound features a unique dual-substitution pattern, combining a 5-phenyl group on the thiophene ring with an N-(4-methylphenyl) moiety at the 4-amine position (PubChem CID 943315) [1]. A foundational 2015 SAR study on closely related N-phenylthieno[2,3-d]pyrimidin-4-amines established potent FGFR1 inhibition, with the most active analogs achieving sub-micromolar IC50 values, highlighting the scaffold's potential as an anticancer development candidate [2].

Why N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Thienopyrimidine Analogs


Generic substitution within the thienopyrimidine class is unreliable because minor structural modifications at the N4-amine and C5-aryl positions critically dictate kinase selectivity, potency, and physicochemical properties critical for cellular activity. The foundational SAR study by Gryshchenko et al. (2015) demonstrated that a seemingly small change from a 3-hydroxyphenyl (IC50 0.18 µM) to other aniline substituents at the N4 position can drastically alter FGFR1 inhibitory potency within the same assay system [1]. The target compound's distinct combination of a hydrophobic 4-methylphenyl 'tail' and a 5-phenyl 'arm' creates a unique three-dimensional pharmacophore [2]. This differentiates it fundamentally from high-activity analogs like 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, which possesses a hydrogen-bond-donating phenol group [1], and from 5-unsubstituted analogs like WAY-655860, which lack the critical C5-aryl hydrophobic interaction [2]. Such differences in lipophilicity (predicted XLogP3 of 5.4) and hydrogen-bonding capacity directly affect target binding, membrane permeability, and metabolic stability, making this specific substitution pattern non-interchangeable for projects aiming to explore a precise region of chemical space [2].

Product-Specific Quantitative Differentiation Guide for N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 404852-86-4)


Predicted Lipophilicity (XLogP3) Distinguishes It from Phenolic FGFR1 Inhibitor Analogs

The target compound possesses a significantly higher predicted partition coefficient (XLogP3 of 5.4) compared to the highly active, hydroxyl-substituted analog 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (XLogP3 predicted to be approximately 3.0-3.5), due to the replacement of the phenol with a 4-methylphenyl group [1]. This ~2 log unit increase indicates substantially greater lipophilicity, which can translate to enhanced passive membrane permeability but potentially reduced aqueous solubility [2]. This differentiation is critical for selecting a compound with the appropriate physicochemical profile for a specific assay environment (e.g., cell-based vs. biochemical) or medicinal chemistry lead-optimization pathway.

Lipophilicity Drug-like property prediction Medicinal chemistry

Unique Dual-Substitution Pattern Absent in Common Commercial Scaffolds

The target compound is defined by the simultaneous presence of a 5-phenyl and an N-(4-methylphenyl) substituent on the thieno[2,3-d]pyrimidine core. This distinguishes it from two major categories of commercially available analogs: 5-unsubstituted N-aryl-thienopyrimidin-4-amines like WAY-655860 (which lacks the 5-phenyl group), and N-unsubstituted or N-alkyl 5-phenyl derivatives like CAS 195193-10-3 [1]. Standard SAR studies indicate that the N-aryl group engages the kinase hinge region while the C5-aryl group occupies a hydrophobic back pocket; the combination is essential for dual-site binding and influences selectivity over other kinases [2]. This specific dual-substitution makes the compound a more complete and relevant probe for interrogating both binding pockets simultaneously, rather than requiring two separate analogs.

Scaffold diversity Structure-activity relationship (SAR) Probe compound

Inferred FGFR1 Ligand Efficiency Based on High-Activity Scaffold Data

While direct IC50 data for this exact compound is not publicly available, its scaffold is the direct subject of a quantitative SAR study. The reference compound 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol—which shares the identical 5-phenylthieno[2,3-d]pyrimidine core and a similar N-aryl substituent—exhibits an FGFR1 IC50 of 0.18 µM in a biochemical kinase assay [1]. The target compound replaces the hydrogen-bond-donating phenol with a hydrophobic, electron-donating 4-methylphenyl group, a modification that can modulate potency and selectivity within the FGFR kinase family. This structural proximity provides a data-backed rationale for selecting this compound to explore the lipophilic tolerance of the hinge-binding region, with its potency expected to be within a reasonable range of the established reference point.

FGFR1 kinase inhibition Ligand efficiency Anticancer target

Verified High Purity Specification for Reproducible Biological Assays

A verified commercial source (Chemenu, Catalog Number: CM953156) lists this compound with a purity specification of 95% or greater . This is a critical procurement parameter, as impurities in novel, uncharacterized research chemicals can be a significant source of biological assay artifacts. While not a direct comparator-based advantage, this documented purity specification provides a verifiable quality benchmark that is essential for reproducible science and is not guaranteed for all exploratory research compounds.

Compound quality control Assay reproducibility Procurement standard

Differentiated Hydrogen Bond Acceptor/Donor Count from Hydroxy-Substituted Analogs

The target compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, as computed from its chemical structure (PubChem) [1]. In contrast, the high-activity analog 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol possesses at least two hydrogen bond donors (aniline NH and phenol OH). The removal of one H-bond donor in the target compound fundamentally alters its capacity for specific, directional intermolecular interactions. This quantitative difference in the donor count (1 vs 2) is a key design feature for modulating kinase selectivity, as additional donors can form either favorable interactions with selectivity pocket residues or unfavorable desolvation penalties, directly impacting the selectivity profile against closely related kinases like FGFR2, FGFR3, or VEGFR2.

Molecular recognition Pharmacophore modeling Selectivity design

High-Integrity Source Documentation: Explicit CAS Registry Confirmation

The chemical identity of this compound is robustly and unambiguously confirmed by its unique CAS Registry Number (404852-86-4) and its presence in the PubChem database (CID 943315) [1]. This is in direct contrast to many research compounds identified only by ambiguous IUPAC names or internal catalog numbers. The CAS number provides a single, cross-referenced key that can be used to search authoritative databases, patents, and safety information, ensuring that all data and materials are correctly matched. This traceable identity eliminates the risk of procurement errors that can arise from synonym confusion, which is especially critical for compounds with multiple close structural analogs.

Chemical identity Database cross-referencing Procurement integrity

Validated Research Use Cases for N-(4-Methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 404852-86-4)


Medicinal Chemistry SAR Probe for FGFR1 Kinase Hinge-Region Lipophilicity

A medicinal chemistry team can directly use this compound as a lipophilic probe in an FGFR1 inhibitor program. The evidence shows its scaffold analog (3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) is a validated 0.18 µM FGFR1 inhibitor [1]. By replacing the polar phenol with a 4-methylphenyl group, this compound elevates the XLogP3 from an estimated ~3.3 to 5.4 [2]. Researchers can assess the resultant effect on cell-free potency, cell-based activity, and kinase selectivity to understand the tolerance for hydrophobicity in the hinge-binding region.

Development of FGFR1-Selective Inhibitors via an Orthogonally Substituted Scaffold

The target compound's unique dual-substitution pattern (C5-phenyl and N4-4-methylphenyl) makes it an optimal starting point for selectivity engineering. The foundational SAR paper indicates that specific substitutions on the N-phenyl ring can modulate selectivity against other kinases [1]. The compound's reduced hydrogen-bond donor count (1 vs. 2 for phenolic analogs) [3] provides a key design parameter for medicinal chemists seeking to reduce off-target activity against kinases that require a bidirectional hinge-binding motif, such as VEGFR2.

Prefractionated Library Design for Cellular Phenotypic Screening

Due to its verified high purity (≥95%) [1], this compound is suitable for direct use in high-content cellular phenotypic screens without further purification. Its high computed lipophilicity (XLogP3 of 5.4) [2] suggests adequate cell permeability for target engagement in an intact cellular environment. The compound fits into a library sub-set defined by type II kinase inhibitor pharmacophores (occupying both the ATP-adenine and the adjacent hydrophobic pocket), enabling efficient chemical biology hit discovery.

Chemical Tool for Dual Pharmacophore Occupancy Studies

This compound uniquely combines the N-aryl (hinge-binding) and C5-aryl (hydrophobic pocket) motifs within a single, low-molecular-weight scaffold (MW 317.4) [1]. In contrast, researchers using separate, simpler scaffolds like WAY-655860 (hinge-binder only) or 5-phenylthieno[2,3-d]pyrimidin-4-amine (back-pocket only) would require fragment-linking experiments to achieve the same binding mode. This makes the target compound a more advanced and efficient molecular probe for X-ray co-crystallography or biophysical studies (SPR/TSA) aimed at mapping the conformational flexibility of the FGFR1 active site.

Quote Request

Request a Quote for N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.